molecular formula C16H11F3N2O2S B270439 N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B270439
M. Wt: 352.3 g/mol
InChI Key: AHGVEHXOZDBFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, such as cancer research, immunology, and neuroscience. In

Scientific Research Applications

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. In cancer research, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of caspases, which are enzymes involved in programmed cell death. This inhibition has been found to increase the survival of cancer cells, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for cancer therapy.
In immunology, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate the activity of immune cells, such as T-cells and macrophages. This modulation has been found to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
In neuroscience, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have neuroprotective effects by inhibiting the activity of caspases. This inhibition has been found to protect neurons from cell death, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for the treatment of neurodegenerative diseases.

Mechanism of Action

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by inhibiting the activity of caspases, which are enzymes involved in programmed cell death. N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of caspases, preventing their activation and subsequent cell death.
Biochemical and Physiological Effects:
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to increase cell survival by inhibiting the activity of caspases. In immune cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate immune responses by inhibiting the activity of caspases. In neurons, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to protect against cell death by inhibiting the activity of caspases.

Advantages and Limitations for Lab Experiments

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It has a high yield and purity, making it suitable for large-scale production. It is also stable and has a long shelf-life, making it easy to store and transport. However, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has limitations in terms of its specificity. It inhibits the activity of several caspases, making it difficult to study the effects of individual caspases.

Future Directions

There are several future directions for the study of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide. One direction is to investigate its potential as a cancer therapy. Another direction is to explore its potential as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further research is needed to understand the specificity of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide in inhibiting caspases and its potential as a neuroprotective agent.

properties

Product Name

N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C16H11F3N2O2S

Molecular Weight

352.3 g/mol

IUPAC Name

N-quinolin-8-yl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)24(22,23)21-14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H

InChI Key

AHGVEHXOZDBFRP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.69 mmol), 3-trifluoromethylbenzenesulfonyl chloride (200 mg, 0.83 mmol) and DMAP (cat.) gave the title compound (244 mg, 100%) after purification by column chromatography with DCM as the eluent.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

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